6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE
Overview
Description
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE is a complex organic compound characterized by the presence of multiple functional groups, including a chlorinated phenyl ring, a trifluoromethyl group, a sulfanyl group, and a triazole ring
Preparation Methods
The synthesis of 6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Intermediate: The chlorinated phenyl ring is synthesized through a series of halogenation reactions, often using reagents such as chlorine gas or chlorinating agents like thionyl chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Synthesis of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling and Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:
Scientific Research Applications
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or modulating their activity.
Pathways Involved: By modulating key signaling pathways, the compound can influence cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6-{4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}-3(2H)-PYRIDAZINONE can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
3-[4-[2-chloro-5-(trifluoromethyl)phenyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N5OS/c14-7-2-1-6(13(15,16)17)5-9(7)22-11(20-21-12(22)24)8-3-4-10(23)19-18-8/h1-5H,(H,19,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZESTBKAKCFIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=NNC2=S)C3=NNC(=O)C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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